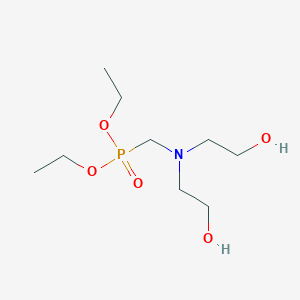
Undecanedinitrile
概要
説明
Undecanedinitrile, also known as 1,9-dicyanononane, is an organic compound with the molecular formula C11H18N2. It is a dinitrile, meaning it contains two nitrile groups (-C≡N) attached to a hydrocarbon chain.
準備方法
Synthetic Routes and Reaction Conditions: Undecanedinitrile can be synthesized through several methods. One common approach involves the reaction of 1,9-dibromononane with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by nitrile groups .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrocyanation of 1,9-decadiene. This process involves the addition of hydrogen cyanide (HCN) to the double bonds of the diene in the presence of a suitable catalyst, such as a nickel complex. The reaction conditions typically include elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions: Undecanedinitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to yield the corresponding dicarboxylic acid, undecanedioic acid.
Reduction: Catalytic hydrogenation of this compound can produce the corresponding diamine, 1,9-diaminononane.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, elevated temperatures.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Hydrolysis: Undecanedioic acid.
Reduction: 1,9-diaminononane.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
Undecanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Materials Science: this compound is used in the preparation of specialty polymers and resins with unique properties.
Biological Studies: It is employed in the synthesis of bioactive compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of plasticizers, adhesives, and coatings.
作用機序
The mechanism of action of undecanedinitrile depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the nitrile groups are converted to carboxylic acids through nucleophilic attack by water molecules. In reduction reactions, the nitrile groups are hydrogenated to form primary amines. These transformations involve various molecular targets and pathways, including nucleophilic addition and catalytic hydrogenation .
類似化合物との比較
Undecanedinitrile can be compared with other dinitriles such as:
Decanedinitrile (1,8-dicyanooctane): Similar structure but with a shorter hydrocarbon chain.
Dodecanedinitrile (1,10-dicyanodecane): Similar structure but with a longer hydrocarbon chain.
Adiponitrile (1,4-dicyanobutane): A shorter dinitrile commonly used in the production of nylon-6,6.
Uniqueness: this compound’s unique chain length and the presence of two nitrile groups make it a versatile intermediate for synthesizing a variety of compounds with specific properties. Its applications in both organic synthesis and materials science highlight its importance in research and industry .
特性
IUPAC Name |
undecanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQQQYKUPBYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC#N)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289753 | |
| Record name | Undecanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-36-6 | |
| Record name | Undecanedinitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















